molecular formula C22H14BrNO4 B11138557 1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11138557
M. Wt: 436.3 g/mol
InChI Key: QGFFEGHKRRHRJZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the dihydrochromeno[2,3-c]pyrrole-3,9-dione family. It is characterized by a fused chromene-pyrrole core substituted at position 1 with a 3-bromophenyl group and at position 2 with a furan-2-ylmethyl moiety. This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, 3-bromobenzaldehyde, and furfurylamine under mild conditions . The methodology allows for high functional group tolerance, enabling rapid library diversification.

Properties

Molecular Formula

C22H14BrNO4

Molecular Weight

436.3 g/mol

IUPAC Name

1-(3-bromophenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H14BrNO4/c23-14-6-3-5-13(11-14)19-18-20(25)16-8-1-2-9-17(16)28-21(18)22(26)24(19)12-15-7-4-10-27-15/h1-11,19H,12H2

InChI Key

QGFFEGHKRRHRJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Br)CC5=CC=CO5

Origin of Product

United States

Biological Activity

The compound 1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C24H18BrN2O4
  • Molecular Weight : 464.3 g/mol
  • IUPAC Name : 1-(3-bromophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

Structural Features

The compound features a chromeno-pyrrole framework, which is known for its diverse biological activities. The presence of the bromophenyl and furan groups contributes to its chemical reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific antimicrobial activity of 1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has yet to be extensively documented; however, its structural analogs suggest potential efficacy.

Anti-inflammatory Activity

Compounds similar to 1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) . This suggests that the compound may also possess anti-inflammatory properties worth investigating.

Antiproliferative Effects

The antiproliferative activity of related pyrrole compounds has been studied extensively. For example, derivatives showed a significant reduction in PBMC proliferation when stimulated with anti-CD3 antibodies . The inhibition rates varied with concentration; higher doses resulted in greater inhibition. This raises the possibility that 1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may similarly affect cell proliferation.

Interaction with Biological Targets

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The presence of halogen (bromine) and heterocyclic moieties (furan) can enhance binding affinity to biological targets. For instance:

  • Bromine : May increase lipophilicity and facilitate membrane permeability.
  • Furan : Known for its ability to participate in electrophilic aromatic substitution reactions.

Cytotoxicity Studies

Toxicity assessments indicate that while many derivatives do not induce apoptosis or necrosis at low concentrations (10 µg/mL), higher concentrations (100 µg/mL) may lead to reduced cell viability . This highlights the importance of dose optimization in therapeutic applications.

Study on Related Compounds

In a study examining a series of pyrrole derivatives, it was found that certain structural modifications significantly enhanced anti-inflammatory and antimicrobial activities . These findings suggest that similar modifications could be applied to 1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to improve its pharmacological profile.

Synthesis and Evaluation

Recent research has focused on synthesizing libraries of chromeno-pyrrole compounds using multicomponent reactions. These studies aim to develop compounds with diverse substituents to evaluate their biological activities systematically . Such approaches could lead to the discovery of more potent derivatives based on the core structure of 1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold permits extensive structural diversification at positions 1 (aryl) and 2 (alkyl/heteroalkyl). Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Properties Reference
1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 3-Bromophenyl; 2: Furan-2-ylmethyl ~465.3 g/mol Synthesized in moderate yields (~50–60%); potential for halogen-mediated bioactivity.
7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 3-Hydroxyphenyl; 2: Furan-2-ylmethyl; 6: Methyl; 7: Chloro 421.8 g/mol Higher yield (62%); chloro and methyl groups enhance lipophilicity.
AV-C (1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione) 1: 2-Fluorophenyl; 2: Thiadiazolyl ~437.4 g/mol Exhibits potent antiviral activity (Zika, Chikungunya); activates TRIF pathway.
1-(4-Methoxyphenyl)-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 4-Methoxyphenyl; 2: Morpholinylpropyl 434.5 g/mol Polar morpholine group improves solubility; no reported bioactivity.
(1R)-1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 3-Hydroxyphenyl; 2: Methoxyethyl; 6,7: Methyl ~407.4 g/mol Chiral center; hydroxyl and methoxy groups enhance hydrogen-bonding capacity.

Physicochemical Properties

  • Lipophilicity : The target compound’s bromophenyl and furyl groups confer moderate logP (~3.5), balancing solubility and membrane penetration. In contrast, AV-C’s thiadiazole ring increases polarity (logP ~2.8) .
  • Thermal Stability: Melting points for dihydrochromeno[2,3-c]pyrrole derivatives range widely (235–279°C), with halogenated analogs (e.g., ) showing higher thermal stability due to stronger intermolecular forces.

Preparation Methods

Core Reaction Mechanism

The chromeno[2,3-c]pyrrole-3,9-dione scaffold is typically synthesized via a one-pot multicomponent reaction (MCR) involving:

  • Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate as the chromene precursor.

  • 3-Bromobenzaldehyde for aryl substitution.

  • Furfurylamine to introduce the furan-2-ylmethyl group.

The reaction proceeds through sequential condensation, cyclization, and dehydration steps. Acidic conditions (e.g., acetic acid) catalyze the final dehydration, forming the fused pyrrole ring.

Table 1: Optimization of Multicomponent Reaction Conditions

SolventTemperature (°C)CatalystYield (%)Source
Ethanol40Acetic acid74
Toluene90Pyridine65
MethanolRTp-TsOH58

Key findings:

  • Ethanol with acetic acid achieves the highest yield (74%) due to enhanced protonation of intermediates.

  • Elevated temperatures in toluene improve cyclization but require stoichiometric base additives.

Condensation and Cyclization Pathways

Maleic Anhydride Derivative Condensation

Alternative routes employ maleic anhydride derivatives condensed with:

  • 3-Bromoaniline to form the isoindoline-1,3-dione core.

  • Furfuryl bromide for side-chain functionalization.

This method requires anhydrous conditions and Lewis acid catalysts (e.g., ZnCl₂) to suppress side reactions. Yields range from 45–68%, with purity dependent on recrystallization solvents (e.g., ethanol or ethyl acetate).

Ring-Opening and Refunctionalization

Post-condensation modifications include:

  • Halogen exchange to replace chloride with bromide using NaBr/acetone.

  • Furan methylation via Grignard reagents (e.g., CH₃MgBr) to adjust solubility.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize scalability using:

  • Microreactor systems to maintain precise temperature (50–60°C) and residence time (20–30 min).

  • Automated purification via inline crystallization, achieving >95% purity.

Table 2: Comparative Analysis of Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Yield (%)6882
Purity (%)9297
Reaction Time (h)60.5

Solvent Recovery Systems

Green chemistry principles are integrated through:

  • Ethanol recirculation reducing waste by 70%.

  • Catalyst immobilization on silica gel for reuse.

Challenges and Solutions

Byproduct Formation

Common byproducts include:

  • N-Vinylpyrroles from over-dehydration.

  • Unsubstituted chromeno-pyrroles due to incomplete furfurylamine coupling.

Mitigation strategies:

  • Stoichiometric control of furfurylamine (1.2 eq.) minimizes side reactions.

  • Low-temperature quenching (0–5°C) halts premature cyclization.

Purification Techniques

  • Column chromatography (hexane/ethyl acetate, 3:1) isolates the target compound.

  • High-vacuum sublimation removes residual solvents without thermal degradation .

Q & A

Basic: What are the most effective synthetic routes for 1-(3-Bromophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

Methodological Answer:
The compound can be synthesized via multicomponent reactions (MCRs) involving 4-(2-hydroxyphenyl)-2,4-dioxobutanoate derivatives, aryl aldehydes, and primary amines. A typical protocol includes:

  • Step 1: Condensation of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with 3-bromobenzaldehyde under acidic conditions to form the chromene backbone.
  • Step 2: Introduction of the furan-2-ylmethyl group via nucleophilic substitution or alkylation, often using furfurylamine derivatives.
  • Optimization: Reaction yields improve with solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C). Catalysts like p-toluenesulfonic acid (PTSA) enhance cyclization efficiency .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?

Methodological Answer:
Discrepancies in structural data may arise from dynamic conformational changes or crystal packing effects. To resolve this:

  • Cross-Validation: Combine 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY to identify proton-proton coupling and confirm substituent positions.
  • X-Ray Crystallography: Use single-crystal diffraction to resolve ambiguities in stereochemistry, particularly for the dihydrochromeno-pyrrole ring system.
  • DFT Calculations: Perform density functional theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

  • HPLC-MS: Quantify purity (>95%) and detect trace byproducts (e.g., unreacted intermediates).
  • Thermogravimetric Analysis (TGA): Assess thermal stability by measuring mass loss under controlled heating (e.g., 25–300°C at 10°C/min).
  • Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points) and amorphous/crystalline content .

Advanced: How can reaction conditions be optimized to improve yield while minimizing side-product formation?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for better solubility of bromophenyl intermediates.
  • Stoichiometric Adjustments: Vary equivalents of hydrazine hydrate (3–7 eq.) to control ring-closure efficiency. Excess reagent may reduce unwanted dimerization.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 2h) and improve yield by 15–20% via controlled dielectric heating .

Basic: What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

  • Cytotoxicity Assays: Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values.
  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases (e.g., MMP-9) using fluorescence-quenched substrates.
  • Antiviral Activity: Test in Zika or Dengue virus models via plaque reduction assays, as structurally related chromeno-pyrroles show TRIF pathway agonism .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogen (Cl, F) or electron-donating groups (OMe, NH2_2) on the bromophenyl ring to modulate electronic effects.
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins like TRIF or viral proteases.
  • Data-Driven SAR: Apply principal component analysis (PCA) to correlate substituent properties (Hammett constants, logP) with bioactivity data .

Basic: What computational tools are recommended for modeling this compound’s electronic properties?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvent interactions and conformational flexibility in water or lipid bilayers (GROMACS/AMBER).
  • Quantum Chemistry: Calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps using Gaussian09 at the B3LYP/6-31G* level.
  • ADMET Prediction: Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Advanced: How can contradictory bioactivity results between cell-based and enzyme assays be addressed?

Methodological Answer:

  • Mechanistic Profiling: Perform RNA-seq or phosphoproteomics to identify off-target pathways in cell-based models.
  • Permeability Testing: Use Caco-2 monolayers or PAMPA assays to assess cellular uptake limitations.
  • Metabolite Identification: Conduct LC-MS/MS to detect intracellular degradation products that may inhibit enzyme activity .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification.
  • Reagent Compatibility: Substitute hygroscopic or air-sensitive reagents (e.g., NaH) with stable alternatives (e.g., K2_2CO3_3).
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .

Advanced: How can machine learning (ML) enhance the design of novel analogs with improved properties?

Methodological Answer:

  • Dataset Curation: Compile structural (SMILES), synthetic (yield, conditions), and bioactivity data into a unified database.
  • Model Training: Use graph neural networks (GNNs) or random forest algorithms to predict synthetic feasibility and bioactivity.
  • Generative Chemistry: Employ reinforcement learning (e.g., REINVENT) to propose novel analogs with optimized logP, solubility, and target affinity .

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